Tetraarsenic trisulfide
Description
Contextualization within Binary Arsenic-Sulfur Systems
The binary arsenic-sulfur (As-S) system is host to a variety of compounds, each with unique structural and physical properties. researchgate.net These compounds are primarily composed of cage-like molecules held together by weaker van der Waals forces. researchgate.net Notable arsenic sulfides include arsenic trisulfide (As₂S₃), which occurs as the mineral orpiment, and tetraarsenic tetrasulfide (As₄S₄), found as the minerals realgar and pararealgar. researchgate.netnih.gov
Tetraarsenic trisulfide distinguishes itself within this group. Unlike the layered structure of orpiment, As₄S₃ exists as discrete molecules in its crystalline forms. researchgate.net These cage-like molecules are a recurring motif in the As-S system, with As₄S₃, As₄S₄, and tetraarsenic pentasulfide (As₄S₅) all sharing this characteristic. researchgate.net The study of these various arsenic sulfides provides a broader understanding of the chemical bonding and structural diversity within this binary system.
Historical Perspective of As₄S₃ Discovery and Early Characterization
The history of this compound is intrinsically linked to the mineral known as dimorphite. The existence of two distinct natural polymorphs of As₄S₃ was first proposed by Arcangelo Scacchi in 1850 based on observations of fumarolic sublimates at the Solfatara di Pozzuoli in Italy. mdpi.comcambridge.org This gave rise to the name "dimorphite," derived from the Greek for "two forms." mdpi.com
Early structural characterization in the 20th century confirmed the existence of two polymorphs, designated α-As₄S₃ and β-As₄S₃. researchgate.net Whitfield's work in the 1970s provided detailed crystal structures for both forms, revealing that they are built from identical As₄S₃ molecules but differ in their packing arrangement. researchgate.netmdpi.com The α-form was described as having a triangular pyramidal arrangement of four arsenic atoms with sulfur bridges along the three apical edges. researchgate.net These foundational studies, utilizing single-crystal X-ray diffraction, were crucial in establishing the molecular nature and structural intricacies of this compound. researchgate.netmdpi.com
Table 1: Crystallographic Data for As₄S₃ Polymorphs
| Property | α-dimorphite | β-dimorphite (paradimorphite) |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pnma |
| a (Å) | 9.12 | 11.21 |
| b (Å) | 7.99 | 9.90 |
| c (Å) | 10.10 | 6.58 |
| Z | 4 | 4 |
Data sourced from structural studies. researchgate.net
Contemporary Academic Significance and Unexplored Research Frontiers for As₄S₃
The academic significance of this compound has evolved from fundamental crystallographic interest to explorations of its potential in materials science. The unique cage-like structure of As₄S₃ and its relationship to other arsenic sulfides make it a subject of ongoing research. fsu.eduldubgd.edu.ua Current studies often focus on the transformations between different arsenic sulfide (B99878) phases and the stability of their molecular structures. ldubgd.edu.ua
One area of contemporary interest is the potential application of arsenic sulfides in electronics and optoelectronics due to their semiconducting properties. ontosight.ai While research has often focused on As₂S₃ and As₄S₄ for applications like infrared detectors and optical switches, the fundamental properties of As₄S₃ contribute to the broader understanding of this class of materials. ontosight.ai The modular nature of arsenic sulfide structures also presents opportunities for designing novel materials with tailored properties. researchgate.net
Unexplored research frontiers for As₄S₃ include its potential role in nanotechnology. fsu.edu The synthesis and characterization of As₄S₃ at the nanoscale could reveal novel properties and applications. Further investigation into the mechanisms of its thermal decomposition and its reactivity as a ligand in coordination chemistry are also promising avenues for future research. mdpi.comsurrey.ac.uk Understanding the intricate relationships between structure and properties in As-S systems remains a key challenge, and As₄S₃ is a crucial piece of this puzzle. researchgate.net The prediction of new, stable or metastable arsenic sulfide structures through computational methods also represents a significant frontier. researchgate.net
Overview of Advanced Research Methodologies Applicable to As₄S₃
A variety of advanced research methodologies are employed to investigate the properties of this compound.
Single-Crystal X-ray Diffraction: This remains the cornerstone technique for determining the precise three-dimensional arrangement of atoms in the crystalline polymorphs of As₄S₃. researchgate.netmdpi.com It provides definitive data on bond lengths, bond angles, and crystal packing. researchgate.net
Spectroscopic Techniques:
Raman Spectroscopy: This technique is used to probe the vibrational modes of the As₄S₃ molecule. nii.ac.jp The resulting spectra serve as a fingerprint for the compound and can be used to distinguish it from other arsenic sulfides and to study structural changes. nii.ac.jp
Nuclear Quadrupole Resonance (NQR) Spectroscopy: Arsenic-75 NQR has been used to study the local electronic environment of the arsenic atoms in both α- and β-As₄S₃, providing insights into the bonding within the molecule. ldubgd.edu.ua
Computational Modeling:
Quantum Chemical Calculations: These methods, including Density Functional Theory (DFT), are used to calculate the structures, stabilities, and vibrational spectra of As₄S₃ molecules. ldubgd.edu.uanii.ac.jp Computational approaches allow for the exploration of different molecular conformations and can help interpret experimental data. ldubgd.edu.ua They are also employed to predict the properties of yet-undiscovered arsenic sulfide structures. researchgate.net
Thermal Analysis: Techniques like Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG) are used to study the thermal stability and decomposition pathways of arsenic sulfides. mdpi.com
These methodologies, often used in combination, provide a comprehensive understanding of the structural, vibrational, and electronic properties of this compound.
Structure
2D Structure
Properties
CAS No. |
12512-13-9 |
|---|---|
Molecular Formula |
As4S3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
3,5,7-trithia-1,2,4,6-tetrarsatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/As4S3/c5-1-2-3(1)7-4(5)6-2 |
InChI Key |
JCPHOCJLRLGAMC-UHFFFAOYSA-N |
SMILES |
S1[As]2S[As]3[As]1[As]3S2 |
Canonical SMILES |
S1[As]2S[As]3[As]1[As]3S2 |
Other CAS No. |
12512-13-9 |
Synonyms |
Tetraarsenic trisulfide |
Origin of Product |
United States |
Synthesis and Advanced Preparation Methods for Tetraarsenic Trisulfide
Synthetic Routes to Crystalline As₄S₃ Polymorphs
The preparation of crystalline tetraarsenic trisulfide is pivotal for fundamental studies and specific applications that rely on a well-defined atomic arrangement. The two primary polymorphs, α-As₄S₃ and β-As₄S₃, exhibit distinct crystal structures and properties, necessitating precise control over the synthesis conditions.
Direct Synthesis from Elemental Precursors (e.g., controlled vapor phase reactions)
The direct reaction of elemental arsenic and sulfur is a fundamental method for synthesizing arsenic sulfides. To obtain specific crystalline polymorphs of As₄S₃, controlled vapor phase reactions are often employed. This technique relies on the sublimation of the elemental precursors and their subsequent reaction in the gas phase under carefully controlled temperature gradients.
The synthesis is typically carried out in an evacuated and sealed quartz ampoule. The stoichiometry of the arsenic and sulfur precursors is carefully measured to favor the formation of As₄S₃. The ampoule is then placed in a two-zone furnace, which allows for the establishment of a precise temperature gradient. The temperature of the hot zone, containing the elemental precursors, and the cold zone, where the crystalline product deposits, are critical parameters that influence the resulting polymorph. For instance, the α-polymorph can be preferentially formed under specific temperature regimes, while different conditions can lead to the β-form. The rate of cooling also plays a crucial role in the crystallization process and the quality of the resulting crystals.
Table 1: Parameters for Direct Synthesis of As₄S₃ Polymorphs
| Parameter | Influence on Synthesis | Typical Range/Value |
| Stoichiometry | Determines the final compound | As:S ratio of 4:3 |
| Temperature Gradient | Controls sublimation, transport, and deposition | Varies depending on desired polymorph |
| Reaction Temperature | Affects reaction kinetics and phase stability | - |
| Cooling Rate | Influences crystal size and perfection | Slow cooling for larger crystals |
Detailed research has focused on optimizing these parameters to achieve phase-pure synthesis of the desired As₄S₃ polymorph, which is essential for accurate characterization of their physical and chemical properties.
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods have emerged as versatile techniques for the synthesis of a wide range of inorganic materials, including arsenic sulfides. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, known as an autoclave.
For the synthesis of this compound, these approaches offer several advantages, including the potential for lower reaction temperatures compared to direct elemental synthesis and the ability to control particle size and morphology. In a typical hydrothermal or solvothermal synthesis of As₄S₃, arsenic and sulfur precursors are dispersed in a suitable solvent, and the mixture is heated in an autoclave. The choice of solvent, temperature, pressure, and reaction time are critical parameters that can be tuned to control the crystallization process and selectively produce different polymorphs or nanostructures. While the synthesis of complex quaternary arsenic chalcogenides via these methods has been reported, the specific conditions for the phase-pure synthesis of As₄S₃ polymorphs are an area of ongoing research. The use of structure-directing agents or mineralizers can also influence the final product's crystal structure and morphology.
Mechanochemical Synthesis and Amorphization Phenomena
Mechanochemical synthesis, particularly through high-energy ball milling, provides a solvent-free, solid-state route to produce this compound, often in nanocrystalline or amorphous forms. This top-down approach involves the repeated fracturing and cold-welding of powder particles in a high-energy mill, leading to chemical reactions and phase transformations.
High-Energy Ball Milling (Dry and Wet Modes) for As₄S₃ Nanostructures
High-energy ball milling is a powerful technique for the synthesis of As₄S₃ nanostructures. researchgate.net The process can be carried out in either dry or wet mode. In dry milling, a mixture of elemental arsenic and sulfur powders is subjected to intense mechanical forces from the grinding media (balls) within the milling vial. The high-energy impacts induce a chemical reaction between the elements, leading to the formation of this compound. The milling parameters, such as the ball-to-powder ratio, milling speed, and time, are crucial in determining the final product's particle size, crystallinity, and phase purity.
In wet milling, a liquid process control agent is added to the powder mixture. This can help to prevent excessive agglomeration of the nanoparticles and can also influence the reaction kinetics. Mechanochemical synthesis is an effective method for producing large quantities of nanocrystalline As₄S₃ with improved reactivity due to their high surface area.
Phase Transitions Induced by Mechanical Activation (e.g., crystal-to-glass)
Beyond synthesis, high-energy ball milling can also be used to induce phase transitions in pre-existing crystalline this compound. The intense mechanical energy imparted to the material can lead to the accumulation of defects, disordering of the crystal lattice, and ultimately, a crystal-to-glass (amorphization) transition.
This phenomenon is of significant interest for creating amorphous arsenic sulfide (B99878) materials with unique optical and electronic properties. The extent of amorphization can be controlled by the milling parameters. For instance, prolonged milling at high speeds can lead to a fully amorphous product. These mechanically activated phase transitions highlight the versatility of mechanochemistry as a tool for tuning the material properties of this compound. Research in this area has explored the structural evolution from crystalline to amorphous phases using techniques like X-ray diffraction and Raman spectroscopy.
Thin Film Deposition Techniques for this compound
The fabrication of this compound thin films is crucial for its application in optical and electronic devices. Several physical vapor deposition (PVD) techniques are employed to grow high-quality thin films with controlled thickness and properties.
Common PVD methods for depositing arsenic sulfide thin films include thermal evaporation and pulsed laser deposition (PLD). alicat.com In thermal evaporation, bulk arsenic sulfide material is heated in a high-vacuum chamber until it sublimes. alicat.com The vapor then travels and condenses onto a substrate, forming a thin film. The substrate temperature and deposition rate are key parameters that influence the film's structure and morphology.
Pulsed laser deposition involves the use of a high-power laser to ablate a target of the material to be deposited. anu.edu.au The laser pulse creates a plasma plume that expands and deposits onto a heated substrate. PLD offers excellent control over the film stoichiometry and can be used to grow dense and uniform films. The properties of the resulting thin films, such as their refractive index and bandgap, are highly dependent on the deposition technique and the specific process parameters used.
Table 2: Comparison of Thin Film Deposition Techniques for As₄S₃
| Technique | Principle | Advantages | Disadvantages |
| Thermal Evaporation | Sublimation of source material by heating in vacuum | Simple, cost-effective | Can have issues with stoichiometry control for complex materials |
| Pulsed Laser Deposition (PLD) | Ablation of a target material using a pulsed laser | Good stoichiometric transfer, high-quality films | More complex and expensive setup |
The choice of deposition method depends on the desired film quality, thickness, and the specific requirements of the intended application.
Physical Vapor Deposition (PVD) Methods (e.g., thermal evaporation, sputtering)
Physical Vapor Deposition encompasses a set of vacuum deposition techniques where a material is converted into its vapor phase and then condensed onto a substrate to form a thin film. wikipedia.orgsemanticscholar.org This process is fundamentally physical, not involving chemical reactions at the substrate surface. core.ac.uk
Thermal Evaporation
Thermal evaporation is a straightforward PVD technique that involves heating a source material, such as As₄S₃ powder, in a vacuum chamber until it sublimes or evaporates. naturalspublishing.commaterialsopenresearch.org The vaporized atoms or molecules then travel in straight lines and deposit onto a cooler substrate, forming a thin film. naturalspublishing.comukm.my The vacuum, typically at a pressure of 10⁻⁴ mbar or lower, is crucial to minimize collisions with background gas molecules and ensure a clean deposition process. materialsopenresearch.orgukm.my
The properties of the deposited film are highly dependent on parameters such as the evaporation rate, substrate temperature, and the distance between the source and the substrate. ukm.my While frequently used for various chalcogenide glasses, thermal evaporation can sometimes lead to compositional fractionalization, where the stoichiometry of the deposited film differs from the source material due to differences in the vapor pressures of the constituent elements. researchgate.net
Sputtering
Sputtering is another prominent PVD method that involves ejecting material from a target (the source) onto a substrate. wikipedia.org This is achieved by bombarding the target with energetic ions, typically from an inert gas like argon, which are accelerated in a plasma environment. wikipedia.orgvaccoat.com For arsenic sulfide films, a high-purity arsenic sulfide sputtering target is used. researchgate.net
This technique allows for excellent control over the film's growth and microstructure. wikipedia.org Radio-frequency (RF) magnetron sputtering is often employed for semiconducting materials like arsenic sulfide to avoid charge build-up on the target and sustain the plasma at lower pressures. wikipedia.orgmdpi.com The deposition rate and film properties can be finely tuned by adjusting parameters such as the RF power applied to the target, the pressure of the sputtering gas (e.g., Argon), and the gas flow rate. vaccoat.commdpi.com Reactive sputtering can also be used, where a reactive gas is introduced to form a compound on the substrate. wikipedia.orgvaccoat.com
| Parameter | Thermal Evaporation | Sputtering |
| Source Material | As₄S₃ powder/granules | High-purity As₄S₃ target |
| Operating Pressure | High vacuum (e.g., < 10⁻⁴ mbar) | Low vacuum (e.g., ~1.0 mTorr) |
| Deposition Trigger | Resistive heating of source | Ion bombardment of target |
| Typical Gas | N/A (vacuum) | Inert gas (e.g., Argon) |
| Key Parameters | Source temperature, Substrate temperature, Deposition rate | RF Power, Gas flow rate, Gas pressure |
| Advantages | Simple, cost-effective setup | Good film adhesion and uniformity, precise control |
| Disadvantages | Potential compositional deviation | More complex and expensive equipment |
Chemical Vapor Deposition (CVD) Techniques (e.g., PECVD)
Chemical Vapor Deposition involves the reaction of volatile precursor gases on a heated substrate to form a solid thin film. aaru.edu.jo Unlike PVD, CVD is a chemical process where the film is a product of surface reactions. wikipedia.org
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variant of CVD that utilizes plasma to energize the precursor gases. aaru.edu.jo This plasma provides the energy needed for the chemical reactions to occur, which allows for deposition at significantly lower temperatures compared to traditional thermal CVD. aaru.edu.jo This is particularly advantageous for depositing films on temperature-sensitive substrates.
In the synthesis of arsenic sulfide films, high-purity elemental arsenic and sulfur can be used as the starting materials. researchgate.netmdpi.com These precursors are vaporized and introduced into a reaction chamber where a low-temperature, non-equilibrium argon plasma is generated by an RF discharge (e.g., 13.56 MHz or 40.68 MHz) at low pressure (e.g., 0.01-0.1 Torr). researchgate.netmdpi.com The plasma atomizes the precursors, leading to better homogenization and subsequent reaction on the substrate to form the As₄S₃ film. mdpi.com The stoichiometry and properties of the resulting film can be controlled by altering plasma parameters, such as the RF discharge power. researchgate.netmdpi.com
| Parameter | Typical Value/Condition |
| Technique | Plasma-Enhanced Chemical Vapor Deposition (PECVD) |
| Precursors | High-purity elemental Arsenic (As) and Sulfur (S) |
| Plasma Gas | Argon (Ar) |
| Operating Pressure | 0.01 - 0.1 Torr |
| RF Frequency | 13.56 - 40.68 MHz |
| Key Control Parameter | RF discharge power |
| Advantage | Lower deposition temperature, good film homogenization |
Chemical Bath Deposition for As₄S₃ Films
Chemical Bath Deposition (CBD) is a solution-based technique for depositing thin films onto a substrate immersed in a dilute chemical bath. openaccesspub.orgtaylorandfrancis.com The method is known for its simplicity, cost-effectiveness, and suitability for large-area deposition at low, often near-room, temperatures. aaru.edu.jotaylorandfrancis.comacademicdirect.org
The deposition process relies on the controlled, slow precipitation of the desired compound from the solution onto the substrate. mdpi.comdavidpublisher.com For arsenic sulfide films, the chemical bath is typically prepared using an acidic aqueous solution of an arsenic(III) source, such as arsenic trioxide (As₂O₃), and a sulfur source, like sodium thiosulfate (B1220275) (Na₂S₂O₃). naturalspublishing.comresearchgate.net The reaction is often carried out at a low pH, around 2. aaru.edu.joresearchgate.net
The growth of the film occurs when the ionic product of the constituent ions exceeds the solubility product of the compound. mdpi.com The properties of the deposited As₄S₃ films, such as thickness and band gap, are influenced by deposition parameters including the pH of the solution, bath temperature, and deposition time. aaru.edu.jo For instance, the optical band gap of chemically deposited arsenic sulfide films can vary between 2.2 eV and 2.6 eV depending on the film thickness. aaru.edu.jo As-deposited films may be a composite of different arsenic compounds (e.g., As₂O₃ and As₂S₃) and may require subsequent annealing at temperatures between 150–250 °C to achieve the desired crystalline As₄S₃ phase. aaru.edu.joresearchgate.net
| Parameter | Typical Value/Condition |
| Technique | Chemical Bath Deposition (CBD) |
| Arsenic Source | Arsenic trioxide (As₂O₃) |
| Sulfur Source | Sodium thiosulfate (Na₂S₂O₃), Thioacetamide |
| Solvent | Aqueous solution |
| pH | Acidic (e.g., pH ~2) |
| Deposition Temperature | Low temperature (room temperature to ~80 °C) |
| Post-treatment | Annealing (e.g., 150 - 250 °C) often required |
| Advantages | Simple, inexpensive, low temperature, large-area deposition |
Structural Elucidation and Advanced Characterization of Tetraarsenic Trisulfide
Crystallographic Analysis of As₄S₃ Polymorphs
The two known polymorphs of tetraarsenic trisulfide, α-dimorphite and β-dimorphite, both crystallize in the orthorhombic system, yet they exhibit distinct unit cell parameters.
Alpha-Dimorphite (α-As₄S₃) Crystal Structure Determination
Alpha-dimorphite (α-As₄S₃), also referred to as dimorphite I, has been determined to crystallize in the orthorhombic space group Pnma. The unit cell parameters for this polymorph have been reported as:
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Orthorhombic | Pnma | 9.07 | 8.01 | 10.30 | 90 | 90 | 90 |
Table 1: Crystallographic Data for α-Dimorphite (α-As₄S₃)
The determination of this crystal structure reveals the specific arrangement of the As₄S₃ molecules within the crystal lattice.
Beta-Dimorphite (β-As₄S₃) Crystal Structure Determination
Beta-dimorphite (β-As₄S₃), or dimorphite II, shares the same orthorhombic crystal system and Pnma space group as its alpha counterpart. However, its unit cell dimensions are notably different, indicating a different packing arrangement of the constituent molecules. Two sets of closely agreeing unit cell parameters have been reported for this polymorph.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Orthorhombic | Pnma | 11.24 | 9.90 | 6.56 | 90 | 90 | 90 |
| Orthorhombic | Pnma | 11.21 | 9.90 | 6.58 | 90 | 90 | 90 |
Table 2: Crystallographic Data for β-Dimorphite (β-As₄S₃)
The slight variations in the reported lattice parameters may arise from different experimental conditions or refinement methods.
Molecular and Unit Cell Packing in As₄S₃ Allotropes
The fundamental building block of both α- and β-dimorphite is the cage-like As₄S₃ molecule. The distinct crystal structures of the two polymorphs arise from the different ways these molecules are packed within the unit cell. In molecular crystals, the packing arrangement is a critical factor that influences the physical properties of the material. The specific details of the molecular orientation and stacking in both α- and β-dimorphite are essential for a complete structural description.
Microstructural and Morphological Characterization
Beyond the atomic-level arrangement, the macroscopic and microscopic morphology of a material provides valuable information.
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Electron Diffraction
Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of nanomaterials, providing high-resolution images that reveal their size, shape, and surface features. When applied to this compound nanoparticles, TEM analysis offers critical insights into their morphology. Studies have shown that As₄S₃ can be synthesized as distinct nanoparticles, and their morphology can be controlled by the synthesis methodology. For instance, mechanochemical synthesis has been shown to produce As₄S₃ nanoparticles with a narrow size distribution.
Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique used to determine the crystallographic structure of materials. In the case of this compound nanoparticles, SAED patterns can confirm their crystalline nature. A typical SAED pattern of crystalline As₄S₃ would exhibit a series of concentric rings or distinct spots, corresponding to the diffraction from different crystal planes. The indexing of these rings or spots allows for the determination of the lattice parameters and the confirmation of the specific crystal structure of the As₄S₃ phase.
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with electron microscopy techniques like TEM and SEM. When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the constituent elements. The energy of these X-rays is unique to each element, allowing for their identification.
An EDS analysis of this compound would confirm the presence of arsenic (As) and sulfur (S) as the primary elemental components. The quantitative analysis from the EDS spectrum provides the atomic and weight percentages of these elements, which can be compared with the theoretical stoichiometry of As₄S₃. This is crucial for verifying the purity and chemical composition of the synthesized material.
| Element | Theoretical Atomic % | Theoretical Weight % |
| Arsenic (As) | 57.14 | 75.73 |
| Sulfur (S) | 42.86 | 24.27 |
Spectroscopic Investigations of As₄S₃
Spectroscopic techniques provide detailed information about the vibrational modes, chemical bonding, surface chemistry, and electronic structure of materials.
Raman Spectroscopy and Micro-Raman Scattering for Vibrational Modes and Structural Identification
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. s-a-s.org The Raman spectrum of this compound exhibits a series of characteristic peaks that serve as a fingerprint for its molecular structure. The α-As₄S₃ molecule has C₃ᵥ symmetry, and its vibrational modes can be assigned based on this symmetry.
The Raman spectrum of crystalline α-As₄S₃ is dominated by strong bands corresponding to the stretching and bending vibrations of the As-S and As-As bonds within its cage-like structure. Micro-Raman scattering allows for the analysis of very small sample areas, making it suitable for studying individual nanoparticles or inclusions.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~188 | As-As stretching |
| ~220 | As-S-As bending |
| ~272 | As-S stretching |
| ~340 | As-S stretching |
| ~370 | As-S stretching |
Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Information
Fourier Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopy technique that provides information about the chemical bonds within a molecule. It is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. While Raman and FTIR spectroscopy are often complementary, some vibrational modes may be more active in one technique than the other based on the change in polarizability (Raman) or dipole moment (FTIR) during the vibration.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the context of this compound, XPS is particularly useful for determining the oxidation states of arsenic and sulfur on the surface of the material, which can be crucial for understanding its reactivity and stability.
The XPS spectrum of As₄S₃ would show core-level peaks for As and S. The binding energies of the As 3d and S 2p photoelectrons are sensitive to the chemical environment and oxidation state of these elements. For As₄S₃, the arsenic is expected to be in a +3/2 oxidation state on average (assuming a formal charge of -2 for sulfur). Analysis of the high-resolution spectra of the As 3d and S 2p regions can reveal the presence of any surface oxidation or different chemical species. For instance, the presence of higher binding energy components could indicate the formation of arsenic oxides or sulfates on the surface.
| Element | Core Level | Expected Binding Energy (eV) for Sulfide (B99878) |
| Arsenic (As) | 3d | ~42-44 |
| Sulfur (S) | 2p | ~161-163 |
Positron Annihilation Lifetime (PAL) Spectroscopy for Free-Volume Void Analysis in As₄S₃ Systems
Positron Annihilation Lifetime (PAL) spectroscopy is a powerful, non-destructive technique used to probe the free-volume voids and defects at the nanoscale in materials. wikipedia.org When positrons are introduced into a material, they can be trapped in open-volume defects, and their annihilation lifetime is sensitive to the size and concentration of these defects.
Thermal Analysis of As₄S₃ Phase Transformations
The thermal behavior of this compound (As₄S₃), a compound known to exist in different crystalline forms, has been a subject of scientific investigation to understand its structural stability and phase transitions at varying temperatures. Differential Scanning Calorimetry (DSC) is a key thermoanalytical technique used to probe these transformations by measuring the heat flow associated with material changes as a function of temperature.
Studies on the heat capacity of As₄S₃ have revealed distinct phase transitions. sci-hub.se The low-temperature β-phase of As₄S₃ undergoes a structural phase transition to the α-phase at a temperature of 422 K (149 °C). sci-hub.se This is followed by a second transition from the α-phase to a plastic, orientationally disordered γ-phase at 432 K (159 °C). sci-hub.se This latter transition is characterized by a significant peak in the heat capacity curve, indicating a substantial change in the material's structure. sci-hub.se
The plastic nature of the γ-phase is a notable characteristic of this compound. This phase can be supercooled and retained down to approximately 391 K (118 °C), demonstrating a hysteresis in the specific heat-temperature curve upon cooling. sci-hub.se The thermodynamic parameters associated with these phase transitions provide valuable insights into the energetics of the structural rearrangements within the As₄S₃ molecule.
Table 1: Phase Transition Temperatures of this compound (As₄S₃)
| Transition | Transition Temperature (K) | Transition Temperature (°C) |
| β-As₄S₃ to α-As₄S₃ | 422 ± 0.5 | 149 ± 0.5 |
| α-As₄S₃ to γ-As₄S₃ | 432 ± 0.5 | 159 ± 0.5 |
| γ-As₄S₃ to β-As₄S₃ (on cooling) | 391 ± 2 | 118 ± 2 |
This table presents the phase transition temperatures of this compound as determined by Differential Scanning Calorimetry.
Table 2: Thermodynamic Data for the Phase Transitions of this compound (As₄S₃)| Transition | Transition Enthalpy (ΔH) (J mol⁻¹) | Transition Entropy (ΔS) (J mol⁻¹ K⁻¹) |
| β-As₄S₃ to α-As₄S₃ | 1410 | 3.34 |
| α-As₄S₃ to γ-As₄S₃ | 7950 | 18.40 |
This table summarizes the enthalpy and entropy changes associated with the phase transitions of this compound.
While DSC is a powerful tool for studying glass transitions and amorphization, specific research data focusing on these processes in this compound (As₄S₃) is not extensively available in the reviewed literature. Studies on related arsenic sulfide compounds, such as arsenic trisulfide (As₂S₃), have utilized DSC to investigate their glass transition kinetics. nimte.ac.cn However, direct analogous data for As₄S₃ is not provided in the searched scientific reports.
Temperature-Modulated DSC (TOPEM®) is an advanced technique that can separate overlapping thermal events and investigate frequency-dependent phenomena, making it suitable for studying the complex nature of amorphous phases. This technique has been applied to other amorphous materials to distinguish between reversing (heat capacity related) and non-reversing (kinetic) heat flow components. tainstruments.com However, specific studies employing TOPEM® to analyze the dual nature of amorphous phases in this compound (As₄S₃) were not identified in the surveyed literature. Research on similar chalcogenide glasses, like tetra-arsenic triselenide (As₄Se₃), has utilized multifrequency DSC-TOPEM® methods to parameterize glass transition phenomena, but direct data for As₄S₃ is not present. mdpi.com
Computational and Theoretical Modeling of Tetraarsenic Trisulfide
Quantum-Chemical Approaches for Molecular-Level Understanding
Quantum-chemical methods are foundational to the theoretical study of As₄S₃, providing a detailed description of its molecular conformations, energies, and network-forming tendencies. These ab initio (first-principles) approaches solve the electronic Schrödinger equation to deliver a fundamental understanding of chemical bonding and structure.
Ab initio quantum chemical calculations have been employed to investigate the structural diversity of arsenic sulfide (B99878) molecules, including various conformations of As₄S₃. core.ac.uk These calculations reveal that at least three distinct molecular configurations can exist for the As₄S₃ composition. core.ac.uk
One configuration, termed r-As₄S₃, can be conceptualized by removing a sulfur atom from a realgar-type As₄S₄ molecule. core.ac.uk A second conformation is the dimorphite-type molecule, which features a perfectly symmetric trigonal pyramidal arrangement where one arsenic atom is bonded to three sulfur atoms. core.ac.uk A third molecular structure, p-As₄S₃, can also be formed. core.ac.uk
These studies perform geometry optimization to find the most stable atomic arrangements for each conformation. The calculations also determine the total energy of each optimized structure, allowing for a comparison of their relative stabilities. The dimorphite-type molecule, for instance, consists of two types of trigonal pyramidal coordinations: one arsenic atom (As₄) bonded to three sulfur atoms, and the other three arsenic atoms (As₁, As₂, As₃) each bonded to one sulfur atom and two other arsenic atoms. core.ac.uk
| As₄S₃ Conformation | Description | Key Structural Features |
|---|---|---|
| r-As₄S₃ | Derived from a realgar-type As₄S₄ molecule by removing one sulfur atom. core.ac.uk | Contains two types of As coordination: As bonded to two S and one As, and As bonded to one S and two As. researchgate.net |
| Dimorphite-type | Features a symmetric trigonal pyramid of AsS₃. core.ac.uk | One As atom is bonded to three S atoms; the other three As atoms are bonded to one S and two As atoms. core.ac.uk |
| p-As₄S₃ | Contains an As atom bonded to three other As atoms. core.ac.uk | One As atom is bonded to three As atoms; the other three As atoms are bonded to one As and two S atoms. researchgate.net |
Quantum chemical calculations are instrumental in analyzing the vibrational properties of molecules like As₄S₃. While specific literature on Scaled Quantum Mechanical (SQM) methods for As₄S₃ is not prominent, the general approach of using ab initio calculations to compute vibrational spectra, such as Raman spectra, is well-established. core.ac.uk
These computational methods determine the frequencies and intensities of molecular vibrations, which correspond to the stretching and bending of bonds between atoms. The calculated Raman spectra from software packages like Gaussian-09 can then be compared with experimental spectroscopic data to confirm the presence of specific molecular structures or to interpret experimental results. core.ac.uk This vibrational analysis is crucial for identifying different conformations of As₄S₃ in various physical states or under different conditions.
The transition from discrete As₄S₃ cage-like molecules to extended, amorphous networks is a key aspect of its material science, particularly under conditions like high-energy mechanical milling. ldubgd.edu.uaresearchgate.net The Cation-Interlinked Network Cluster Approach (CINCA) is a specialized ab initio quantum-chemical modeling algorithm designed to simulate these molecular-to-network transformations. ldubgd.edu.uaresearchgate.netmdpi.com
CINCA is used to model geometrically optimized configurations of As₄S₃ molecules and their network-forming derivatives. ldubgd.edu.uaresearchgate.net The algorithm reconstructs network-forming clusters by simulating the breaking of bonds in the parent As₄S₃ molecules and their subsequent linking with the surrounding matrix. ldubgd.edu.ua This modeling allows researchers to compare the energetic favorability of molecular versus network-forming tendencies and to understand the pathways of amorphization. ldubgd.edu.uaresearchgate.net For instance, CINCA modeling can determine the energy barriers for the transition from a molecular cage structure to a covalently bonded network, showing that these barriers are higher for As₄S₃-rich alloys compared to As₄S₄. researchgate.net
Density Functional Theory (DFT) Applications for As₄S₃ Solids and Molecules
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of molecules and solids. nih.govuni-stuttgart.deresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like tetraarsenic trisulfide. DFT is applied to calculate a vast range of properties, including electronic structure and equilibrium geometries. researchgate.netyoutube.com
DFT is used to calculate the electronic structure of materials, providing insights into their conductivity and optical properties. youtube.comyoutube.com For a solid material like As₄S₃, this involves calculating the electronic band structure and the density of states (DOS). cam.ac.ukresearchgate.net
The band structure plots the allowed energy levels of electrons as a function of their momentum within the crystal's Brillouin zone. youtube.comcam.ac.uk The gap between the highest occupied band (valence band) and the lowest unoccupied band (conduction band) is the band gap, which determines whether the material is a conductor, semiconductor, or insulator. cam.ac.uk The DOS represents the number of available electronic states at each energy level. youtube.com
First-principles calculations on analogous arsenic chalcogenide glasses, such as g-As₄Se₄, have successfully used DFT-based methods to compute the DOS. ohio.eduresearchgate.net These calculations identify features in the valence band, including p-like bonding states and nonbonding lone-pair states, which show good agreement with experimental photoemission spectra. ohio.eduresearchgate.net Such theoretical spectra are crucial for interpreting experimental data and understanding the nature of chemical bonding within the material. ohio.edu
One of the most common applications of DFT is geometry optimization, which determines the lowest-energy arrangement of atoms in a molecule—its equilibrium geometry. uwa.edu.au For As₄S₃, DFT calculations provide precise values for the bond lengths and bond angles for its various molecular conformations. core.ac.ukresearchgate.net
These calculations have shown that for the dimorphite-type As₄S₃ molecule, the As-S bond length in the symmetric trigonal pyramid is 2.236 Å, with an S-As-S bond angle of 99.07°. core.ac.uk In the r-As₄S₃ conformation, As-As bond lengths range from 2.462 to 2.524 Å, while As-S bond lengths are between 2.241 and 2.270 Å. researchgate.net The bond angles in this molecule vary significantly depending on the atoms involved, for example, from 84.7° to 98.59° for angles within a trigonal pyramid involving two S atoms and one As atom. researchgate.net These computationally derived structural parameters are essential for building accurate models of As₄S₃ and for understanding its chemical reactivity.
| Conformation | Bond/Angle | Calculated Value |
|---|---|---|
| r-As₄S₃ | As-As Bond Length | 2.462 - 2.524 Å |
| As-S Bond Length | 2.241 - 2.270 Å | |
| Dimorphite-type | As-S Bond Length (in AsS₃ pyramid) | 2.236 Å |
| S-As-S Bond Angle (in AsS₃ pyramid) | 99.07° | |
| p-As₄S₃ | As-As Bond Length (in As₄ pyramid) | 2.492 Å |
| As-As Bond Length (linking As₄ and AsS₂ units) | 2.490 Å | |
| As-S Bond Length | 2.265 Å |
Charge Distribution and Chemical Bonding Analysis (e.g., Mulliken, Löwdin, Bader charges)
The chemical bonding in this compound is fundamentally covalent, characterized by shared electron pairs between arsenic (As) and sulfur (S) atoms, as well as between arsenic atoms themselves. Computational methods are employed to quantify the nature of these bonds and the distribution of electron density within the molecule.
Ab initio quantum chemical calculations have been used to investigate the structural diversity and electronic properties of various arsenic sulfide molecules, including the three distinct molecular configurations of As₄S₃. ldubgd.edu.ua These calculations reveal that the bonding framework consists of trigonal pyramidal coordinations. Depending on the isomer, As atoms can be bonded to:
Two S atoms and one As atom
One S atom and two As atoms
Three As atoms ldubgd.edu.ua
Analysis of the electronic structure in these models shows a complex charge distribution. For instance, in one calculated configuration of As₄S₃, a specific arsenic atom was found to carry a negative atomic charge of -0.029, which is plausible given arsenic's electron configuration ([Ar] 3d¹⁰4s²4p³) that allows for oxidation states ranging from -3 to +5. ldubgd.edu.ua
Several methods are used to partition the calculated total electron density among the atoms in a molecule to assign partial atomic charges. These charges are a theoretical construct but provide valuable insights into the molecule's reactivity and electrostatic potential.
Mulliken Charge Analysis : This method divides the overlap electron population equally between the two participating atoms. Mulliken charge analysis has been utilized in the context of density functional theory (DFT) calculations for arsenic-sulfur systems to understand charge distribution. arxiv.org
Löwdin Charge Analysis : This approach uses a different partitioning scheme that creates a symmetric, orthonormal basis set, often providing a more robust description of charge distribution than the Mulliken method, though specific applications to As₄S₃ are not widely documented in the literature.
Bader's Quantum Theory of Atoms in Molecules (QTAIM) : This sophisticated method partitions the electron density based on zero-flux surfaces of the electron density gradient. It provides a physically rigorous definition of an atom within a molecule. Bader charge analysis has been successfully applied to complex arsenic sulfide-containing crystalline structures to analyze bonding, demonstrating its utility for this class of compounds. acs.org
While these methods are established for analyzing charge distribution in As-S materials, detailed, publicly available tables of Mulliken, Löwdin, or Bader charges specifically for the As₄S₃ molecule are not prevalent in the current body of research. However, the application of these analyses confirms the covalent nature of the As-S and As-As bonds, with a degree of polarity influenced by the electronegativity difference between arsenic and sulfur.
Molecular Dynamics and Monte Carlo Simulations for As₄S₃ (if applicable)
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. These methods are particularly useful for investigating the structure of amorphous materials and the dynamics of phase transitions.
Amorphous Network Modeling and Structural Relaxation Studies
While crystalline As₄S₃ (as α- and β-dimorphite) has an ordered molecular structure, this compound also exists as a component in amorphous arsenic sulfide glasses. Understanding the transition from discrete, cage-like As₄S₃ molecules to a disordered, amorphous network is a key area of computational research.
Ab initio quantum-chemical modeling, particularly using the Cation-Interlinked Network Cluster Approach (CINCA), has been employed to reconstruct the amorphization pathways in the AsₓS₁₀₀₋ₓ system. ldubgd.edu.uaresearchgate.net These studies simulate how external energy input, such as from high-energy mechanical milling, can induce the transformation of crystalline structures into an amorphous phase. ldubgd.edu.ua
The modeling shows that amorphization in As₄S₃-rich materials proceeds by breaking the cage-like molecules and forming network derivatives. researchgate.net The key findings from these simulations include:
The transformation from molecular cage structures to a covalently bonded amorphous network is a primary amorphization trend. ldubgd.edu.ua
The energy barriers for this molecular-to-network transition are higher for alloys rich in As₄S₃. ldubgd.edu.ua
The resulting amorphous phase can be complex, sometimes possessing a "double-T₉ relaxation" due to the presence of different stoichiometric sub-networks. ldubgd.edu.ua
Monte Carlo simulations, constrained by experimental X-ray scattering data, have also been used to determine the structure of glasses containing As₄S₃ molecules. These simulations confirm that the fundamental cage-like structure of the As₄S₃ molecule is largely preserved within the amorphous solid, with the molecules held together by weaker van der Waals forces. quantumatk.com
The table below summarizes the key computational approaches used to model the amorphous network of materials containing As₄S₃.
| Modeling Technique | Focus of Study | Key Findings |
| Ab initio Quantum-Chemical Modeling (CINCA) | Reconstruction of amorphization pathways under mechanical milling. | Amorphization proceeds via breaking of molecular cages to form network derivatives. Higher energy barriers exist for As₄S₃-rich compositions. ldubgd.edu.ua |
| Monte Carlo Simulations (constrained by experimental data) | Determination of atomic structure in Ge-doped As₄S₃ glass. | The structure consists predominantly of intact As₄S₃ molecules, indicating a molecular glass. quantumatk.com |
| Molecular Dynamics (MD) | General method for simulating amorphous structures via quenching from a melt. | MD can be used to generate realistic amorphous structures by simulating rapid cooling, preventing atoms from settling into a crystalline lattice. gatech.edu |
Phase Transition Simulations
This compound is known to exist in at least two crystalline polymorphs, α-dimorphite and β-dimorphite, implying the existence of solid-state phase transitions. Computational simulations are essential for understanding the mechanisms and thermodynamics of these transformations at a molecular level.
While direct, large-scale molecular dynamics simulations focused exclusively on the polymorphic transitions in As₄S₃ are not extensively detailed in the literature, the foundational elements for such transitions have been modeled. Ab initio quantum-chemical modeling has been used to calculate the cluster-forming energies of different As₄S₃ molecular conformations and their network-forming derivatives. ethernet.edu.et These calculations are critical for building a potential energy landscape, which maps the relative stability of different structures and the energy barriers between them. researchgate.netresearchgate.net
The diversity of amorphizing pathways, which can be considered a form of phase transition from a crystalline molecular solid to a disordered amorphous network, has been mapped onto a unified potential energy landscape for As₄S₄ and As₄S₃ components. researchgate.net This landscape helps to explain why certain transformation pathways are favored over others based on their energetic feasibility.
Computational studies on related chalcogenide systems provide a framework for how As₄S₃ phase transitions could be simulated. These studies often involve:
Calculating Free Energy: Using methods like thermodynamic integration or metadynamics to determine the free energy of different phases as a function of temperature and pressure. nih.gov
Simulating Coexistence: Setting up a simulation box containing two different phases in contact and running MD simulations at various temperatures to find the equilibrium point where the two phases can coexist. stackexchange.com
Identifying Transition Mechanisms: Observing the atomic rearrangements during a simulated transition to determine if it is displacive (involving small, coordinated shifts of atoms) or reconstructive (involving the breaking and reforming of bonds). nih.gov
These established simulation techniques offer a clear path forward for future computational research into the specific polymorphic phase transitions of this compound.
Advanced Applications and Emerging Research Directions in Materials Science for Tetraarsenic Trisulfide
Optical Properties and Chalcogenide Glass Research for Tetraarsenic Trisulfide
The optical behavior of arsenic sulfide (B99878) materials is a cornerstone of their application in photonics and infrared optics. While As₂S₃ is the archetypal glass-former in this family, the distinct molecular nature of As₄S₃ provides a different platform for light-matter interactions.
Photo-Induced Structural Changes and Photo-Degradation Mechanisms in As₄S₃
The response of arsenic sulfides to light is highly dependent on their structure. Amorphous As₂S₃ glass is renowned for its significant photo-induced effects, most notably photodarkening, which is a reversible red-shift of the optical absorption edge upon illumination with near-bandgap light. researchgate.netresearchgate.net This phenomenon is often accompanied by photoexpansion and is attributed to light-induced changes in the disordered atomic network, including the formation of "wrong" bonds like As-As and S-S from the heteropolar As-S network. researchgate.netcore.ac.uk
In stark contrast, crystalline tetraarsenic tetrasulfide (α-As₄S₄, realgar) undergoes an irreversible photo-degradation. Exposure to light, particularly in the presence of oxygen, causes it to transform into a different polymorph (pararealgar) and can lead to the formation of As₄S₅ and arsenic trioxide (As₂O₃). geologyscience.rugeoscienceworld.org This transformation is believed to be initiated by the breaking of the relatively weak As-As bonds within the cage-like As₄S₄ molecule. geoscienceworld.org
Research on synthetic crystalline β-As₄S₃ indicates a notable stability under illumination. Studies monitoring its unit-cell dimensions upon long exposures to light have shown no significant changes. This photo-stability of the As₄S₃ molecule contrasts sharply with both the photo-structural changes in amorphous As₂S₃ and the photo-chemical degradation of crystalline As₄S₄. The stability of As₄S₃ is likely rooted in its molecular structure, which, unlike As₄S₄, contains a triangular base of arsenic atoms with one apical arsenic, potentially leading to a more robust configuration against photo-induced bond cleavage.
| Compound | Form | Dominant Photo-Induced Effect | Underlying Mechanism |
| As₂S₃ | Amorphous Glass | Photodarkening, Photoexpansion | Reversible changes in the disordered network, formation of homopolar bonds. researchgate.netresearchgate.net |
| As₄S₄ | Crystalline | Photo-degradation to Pararealgar | Irreversible breaking of As-As bonds within the molecule, leading to structural and chemical transformation. geologyscience.rugeoscienceworld.org |
| β-As₄S₃ | Crystalline | High Photo-stability | No significant structural changes observed under prolonged illumination. |
Development of As₄S₃ as Infrared Optical Material
Arsenic sulfide chalcogenide glasses, particularly those based on the As₂S₃ composition, are critical materials for infrared (IR) optics. photonics.com Their utility stems from a unique combination of properties:
Broad Infrared Transparency: As₂S₃ glass is highly transparent in the mid-infrared range, with a transmission window extending from approximately 620 nm to 11 μm. wikipedia.org
High Refractive Index: These glasses possess a high refractive index (n ≈ 2.4), enabling the design of high-numerical-aperture optical elements. azom.com
Low Phonon Energy: The low energy of lattice vibrations minimizes non-radiative decay, making them suitable hosts for rare-earth ions in fiber laser applications.
Low Thermo-Optic Coefficient: The refractive index of As₂S₃ glass shows very little change with temperature, a crucial property for stable performance in environments with thermal fluctuations. refractiveindex.info
These properties have led to the widespread use of As₂S₃-based glasses in thermal imaging lenses, IR-transmitting optical fibers, and nonlinear optical devices. spiedigitallibrary.orglaserfocusworld.com
Currently, there is a lack of research on the formation of stable chalcogenide glass from a pure As₄S₃ composition. The ability of a compound to form a glass is dependent on its capacity to create a disordered, non-crystalline network upon cooling from a melt. While As₂S₃ readily forms such a network, the discrete, cage-like molecular structure of As₄S₃ may favor crystallization over glass formation. However, the exploration of As₄S₃ as a component in multi-component chalcogenide glass systems is an open area of research. Its incorporation could potentially be used to tune the optical and mechanical properties of existing glasses, offering a new avenue for the development of advanced infrared optical materials.
Semiconductor Properties and Electronic Device Research of this compound
Arsenic chalcogenides are intrinsic semiconductors, and their electronic properties are being explored for various applications. The specific stoichiometry and atomic arrangement of As₄S₃ suggest that its semiconductor characteristics would differ significantly from those of As₂S₃.
Investigation of As₄S₃ as a Potential Semiconductor Material
The investigation into As₄S₃ as a semiconductor is primarily theoretical at this stage, informed by parallels with related compounds. As₂S₃ is a well-characterized p-type semiconductor with a wide, direct band gap of approximately 2.5–2.7 eV. wikipedia.orgazom.comsamaterials.com This wide gap is responsible for its transparency in the visible and near-infrared regions. The electronic structure of amorphous As₂S₃ is defined by a valence band formed from sulfur lone-pair p-orbitals and a conduction band arising from arsenic p-orbital antibonding states.
The electronic structure of a molecular solid like As₄S₃ is expected to be different. Studies on its selenium analogue, glassy As₄Se₄, show that its electronic density of states is heavily influenced by the properties of the discrete As₄Se₄ molecules. researchgate.net In contrast to the continuous network of As₂Se₃, the electronic states in As₄Se₄ are more localized within the molecular units. researchgate.net By analogy, the electronic properties of As₄S₃ would be intrinsically linked to the molecular orbitals of its cage-like structure. This could result in different charge transport mechanisms compared to the network-based transport in As₂S₃ glass. Theoretical calculations on realgar (As₄S₄) further support the idea that the electronic band structure is a direct consequence of its molecular crystal nature. researchgate.net A detailed investigation into the band gap, charge carrier mobility, and photoconductivity of As₄S₃ is necessary to evaluate its true potential as a semiconductor material.
| Compound | Typical Form | Band Gap (approx.) | Structural Basis of Electronic Properties |
| As₂S₃ | Amorphous | 2.5 - 2.7 eV wikipedia.orgsamaterials.com | Continuous random network of AsS₃ pyramids. |
| As₄S₄ | Crystalline | ~2.2 eV | Discrete As₄S₄ molecular units in a crystal lattice. researchgate.net |
| As₄Se₄ | Amorphous | - | Electronic states dominated by discrete As₄Se₄ molecules. researchgate.net |
| As₄S₃ | Crystalline | Undetermined | Expected to be dominated by discrete As₄S₃ molecular units. |
Exploration of As₄S₃ in Advanced Electronic Components
Given the lack of experimental data on its electronic properties, the exploration of As₄S₃ in electronic devices remains speculative. However, the known applications of other arsenic sulfides provide a roadmap for potential research. For instance, the photo-induced changes in As₂S₃ have been exploited to use it as an inorganic photoresist for fabricating 3D nanostructures and photonic crystals. alchetron.com
Furthermore, arsenic is a critical component in chalcogenide glasses used for advanced memory devices. The incorporation of arsenic into germanium sulfide (GeS) glasses has been shown to significantly improve the thermal stability and switching performance of ovonic threshold switching (OTS) selectors, which are essential for high-density phase-change memory (PCM) arrays. cam.ac.uk High-purity arsenic is also fundamental to the production of high-performance III-V semiconductors like gallium arsenide (GaAs), which are used in telecommunications and solar cells. usgs.gov
Should As₄S₃ be processable into thin films and exhibit favorable semiconductor properties—such as a suitable band gap, high charge carrier mobility, or unique photo-response—it could be investigated for applications in novel electronic components. Its molecular nature might offer different etching or deposition characteristics compared to As₂S₃, potentially enabling new fabrication pathways for electronic or photonic devices.
Photocatalytic Potential of this compound
The photocatalytic application of semiconductor materials to drive chemical reactions, such as pollutant degradation or water splitting, is a field of intense research. A material's potential as a photocatalyst depends on its ability to absorb light and generate electron-hole pairs that can migrate to the surface and initiate redox reactions.
There is currently no research exploring the use of this compound as a photocatalyst for environmental remediation or fuel production. However, studies on the photo-degradation of arsenic sulfide minerals confirm that these materials are photo-active. Under visible light irradiation, particularly in aqueous environments, arsenic sulfide sludge (containing As₂S₃) can undergo photo-oxidation, leading to the release and oxidation of arsenic. ntu.ac.ukresearchgate.net This process is a form of photocatalysis, where the semiconductor material itself is transformed. The degradation of arsenic sulfide pigments in historical paints is another example of their inherent photo-activity, which leads to the formation of various arsenic oxides and sulfates. esrf.frrsc.org
This inherent photo-activity suggests that As₄S₃, as a semiconductor, will absorb photons with energy exceeding its band gap to create electron-hole pairs. Whether these charge carriers can be harnessed for useful photocatalytic reactions before they cause degradation of the material itself is an open and unexplored question. The stability of the As₄S₃ molecule compared to As₄S₄ might make it a more robust candidate for such investigations. Future research could focus on determining the band edge positions of As₄S₃ to assess its redox potential and exploring its activity for degrading model organic pollutants under UV or visible light.
Exploration of As4S3 as a Photocatalyst in Chemical Reactions (drawing parallels from other sulfide photocatalysts)
The field of semiconductor photocatalysis is actively exploring materials that can harness light energy to drive chemical reactions, such as hydrogen production from water and the degradation of organic pollutants. chemrxiv.orgmdpi.com While extensive research has focused on metal oxides, metal sulfides have emerged as a compelling class of photocatalysts due to their typically narrower band gaps, which allow for the absorption of a larger portion of the visible light spectrum. dntb.gov.uamdpi.com Prominent examples include Cadmium Sulfide (CdS) and Zinc Sulfide (ZnS), which are known for their photocatalytic capabilities. researchgate.net
This compound (As4S3), as a sulfide semiconductor, presents a theoretical potential for photocatalytic applications, although it remains a relatively unexplored area compared to binary metal sulfides. The photocatalytic activity of a semiconductor is fundamentally dependent on its ability to absorb photons and generate electron-hole pairs (excitons). mdpi.com Like other sulfides such as CdS (bandgap ~2.4 eV) and SnS2, As4S3 is expected to absorb visible light, a critical requirement for efficient solar energy conversion. mdpi.com
The potential applications for As4S3 as a photocatalyst can be inferred from the performance of analogous sulfide materials. For instance, sulfide-based photocatalysts are widely investigated for:
Hydrogen Production: In water splitting, photogenerated electrons reduce protons to produce hydrogen gas (H₂), while holes oxidize a sacrificial agent. researchgate.net Composites like ZnS/CdS have demonstrated significant H₂ evolution rates under visible light. mdpi.com
Pollutant Degradation: The strong redox potential of the generated charge carriers can break down persistent organic pollutants. For example, ZnIn2S4 composites have shown high efficiency in degrading tetracycline. nih.govresearchgate.netmdpi.com
A significant challenge for many sulfide photocatalysts, such as CdS, is photocorrosion, where the photogenerated holes can oxidize the sulfide ions (S²⁻) of the material itself, leading to instability and reduced efficiency. mdpi.com It is plausible that As4S3 would face a similar challenge. Research on other sulfides has shown that creating heterojunctions or composites can mitigate this issue by promoting efficient charge separation and transfer, thus reducing the likelihood of self-oxidation.
Table 1: Comparison of Band Gaps for Selected Sulfide Semiconductors
| Compound Name | Formula | Typical Band Gap (eV) |
|---|---|---|
| Cadmium Sulfide | CdS | ~2.4 |
| Zinc Sulfide | ZnS | ~3.6 |
| Tin(IV) Sulfide | SnS₂ | ~2.2 |
| Kesterite | Cu₂ZnSnS₄ | ~1.5 - 1.65 |
This table presents typical approximate values for common sulfide semiconductors to provide context for the potential performance of As4S3.
Mechanistic Studies of Photocatalytic Activity (e.g., charge separation, redox reactions)
The mechanism of photocatalytic activity in any semiconductor, including the prospective As4S3, involves a sequence of photophysical and chemical processes:
Light Absorption and Exciton Generation: When the semiconductor is irradiated with light of energy greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the valence band. mdpi.com
Surface Redox Reactions: At the catalyst's surface, the separated electrons and holes act as powerful reducing and oxidizing agents, respectively.
Reduction: Conduction band electrons can participate in reductive reactions. A key example is the reduction of protons (H⁺) from water to form hydrogen gas (2H⁺ + 2e⁻ → H₂).
Oxidation: Valence band holes can oxidize species adsorbed on the surface. In pollutant degradation, they can directly oxidize organic molecules or react with water/hydroxide ions to produce highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents. mdpi.com
Functional Materials Research and Hybrid Systems
Integration of As4S3 into Multi-Component Materials (e.g., thin films, composites)
Integrating this compound into multi-component materials is a strategic approach to harness its potential properties while overcoming inherent limitations. The development of thin films and composites is a cornerstone of modern materials science, enabling the creation of functional systems with tailored optical, electronic, and catalytic properties.
Thin Films: Arsenic sulfide materials, particularly As₂S₃, are well-known for their use in fabricating thin films via techniques like thermal evaporation. researchgate.net These films exhibit interesting photo-induced properties. While research has focused on related compounds, the principles can be extended to As4S3. An As4S3 thin film could serve as a photoactive layer in various devices. For example, when integrated into a heterostructure with another semiconductor, the interface could facilitate efficient charge separation, a critical factor for photocatalytic or photovoltaic applications. mdpi.com The modification of arsenic sulfide films with elements like copper has been shown to alter their band gap and conductivity, suggesting that doped As4S3 films could be engineered for specific electronic applications. physcomsys.ru
Composites and Heterostructures: Creating composites is a primary strategy to enhance the performance of photocatalytic materials. researchgate.net For a prospective photocatalyst like As4S3, forming a composite with a material like graphitic carbon nitride (g-C₃N₄) or a metal-organic framework (MOF) could offer several advantages observed in other sulfide systems. nih.govnih.gov
Improved Charge Separation: A well-designed heterojunction (e.g., Type-II or S-scheme) between As4S3 and another semiconductor can create a directional pathway for electrons and holes, physically separating them and suppressing recombination. dntb.gov.ua
Enhanced Stability: Encapsulating As4S3 within a more stable material or coating its surface could protect it from photocorrosion, thereby increasing its operational lifetime in aqueous environments. mdpi.com
Increased Surface Area and Active Sites: Compositing As4S3 with a high-surface-area material like porous carbon or a MOF can increase the number of available active sites for catalytic reactions. nih.gov
Table 2: Potential Composite Systems for As4S3 and Their Functional Benefits
| Composite Component | Potential Benefit | Parallel Example System |
|---|---|---|
| g-C₃N₄ | Enhanced visible light absorption, S-scheme heterojunction for charge separation | ZnIn₂S₄/g-C₃N₄ nih.gov |
| TiO₂ | Type-II heterojunction, improved electron transfer | CdS/TiO₂ |
| Reduced Graphene Oxide (rGO) | Excellent electron acceptor and transport medium, suppresses recombination | MOF/rGO/Ni₄S₃ nih.gov |
| Metal-Organic Framework (MOF) | High surface area, provides active sites for H₂ evolution | EY-sensitized rGO/MOF/Ni₄S₃ nih.gov |
Exploration of Novel As4S3-Based Architectures for Specific Material Functions
The functionality of a material is determined not only by its chemical composition but also by its physical architecture at the micro- and nanoscale. Engineering novel architectures of As4S3 is a forward-looking research direction to unlock new capabilities.
Drawing parallels from extensive research into other semiconductors, several architectural motifs could be explored for As4S3:
Quantum Dots (QDs): Synthesizing As4S3 as quantum dots (nanoparticles small enough to exhibit quantum mechanical properties) could allow for the tuning of its band gap through the quantum confinement effect. This would enable the optimization of its light absorption profile for specific applications. ZnIn₂S₄ quantum dots, for example, have been successfully used in composites for photocatalysis. nih.govmdpi.com
Nanorods or Nanowires: One-dimensional (1D) structures like nanorods or nanowires provide a direct pathway for charge transport along their length, which can significantly reduce the probability of electron-hole recombination. This architecture has proven effective for many photocatalytic materials.
Hierarchical Structures: Three-dimensional (3D) hierarchical structures, which are complex architectures assembled from nanoscale building blocks, can offer a very high surface area, enhance light harvesting through scattering effects, and facilitate the diffusion of reactants and products.
Core-Shell Nanostructures: A core-shell architecture, for instance, an As4S3 core with a shell of a more stable semiconductor (like ZnS), could be a highly effective strategy. The shell would protect the As4S3 core from photocorrosion while the core-shell interface could be engineered to promote efficient charge separation, as seen in CdS@ZnS systems.
The development of these advanced architectures would depend on mastering synthetic methods (e.g., solvothermal, chemical vapor deposition) capable of controlling the nucleation and growth of As4S3 at the nanoscale. Such novel structures could form the basis for next-generation devices in photocatalysis, sensing, and optoelectronics.
Future Research Perspectives and Methodological Advancements for Tetraarsenic Trisulfide
Synergistic Application of Multi-Experimental Characterization Probes
A comprehensive understanding of the structure-property relationships in tetraarsenic trisulfide necessitates a synergistic approach, integrating multiple experimental characterization techniques. The limitations of any single technique can be overcome by combining methodologies that probe different aspects of the material, from its atomic arrangement to its electronic behavior.
Future studies will increasingly rely on a suite of complementary techniques to gain a holistic view of As4S3. For instance, combining high-resolution transmission electron microscopy (TEM) for imaging atomic structures with X-ray photoelectron spectroscopy (XPS) for determining elemental composition and chemical states can provide a complete picture of the material's makeup. researchgate.net Similarly, coupling X-ray diffraction (XRD) for crystal structure analysis with Raman spectroscopy for probing vibrational modes can elucidate the material's phase and molecular structure. pageplace.detaylorfrancis.com This multi-pronged approach is crucial for correlating the synthesis parameters with the final material properties and performance.
Table 1: Synergistic Characterization Techniques for this compound
| Technique | Information Provided | Synergistic Partner Technique(s) | Combined Insights |
|---|---|---|---|
| X-ray Diffraction (XRD) | Crystal structure, phase identification, grain size | Transmission Electron Microscopy (TEM), Raman Spectroscopy | Correlate macroscopic crystal structure with local atomic arrangements and vibrational modes. |
| Scanning Electron Microscopy (SEM) | Surface morphology, topography | Energy Dispersive X-ray Spectroscopy (EDS) | Link surface features with elemental composition and distribution. |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallography, defects | Selected Area Electron Diffraction (SAED), EELS | Obtain detailed crystallographic information and elemental mapping at the nanoscale. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical and electronic states | Ultraviolet Photoelectron Spectroscopy (UPS) | Gain a comprehensive understanding of the surface chemistry and electronic band structure. |
| Raman Spectroscopy | Molecular vibrations, phase identification, defects | Fourier-Transform Infrared (FTIR) Spectroscopy | Achieve a complete vibrational analysis of the material's bonding structure. |
Advancements in in situ and Operando Characterization Techniques for Dynamic Processes
To truly understand the functional behavior of this compound in devices, it is essential to study the material under real-world operating conditions. aip.org Advancements in in situ and operando characterization techniques are making it possible to observe the dynamic changes in As4S3 as they happen. acs.org These methods provide critical insights into reaction mechanisms, phase transformations, and degradation processes that are not accessible through conventional ex situ measurements. aip.orgacs.org
In situ techniques allow for the characterization of the material within a controlled environment, such as during heating or under gas exposure, while operando analysis goes a step further by probing the material while it is actively functioning within a device. researchgate.net For example, in situ XRD can track the crystallographic changes in As4S3 as a function of temperature, while operando Raman spectroscopy could monitor the chemical changes on an As4S3-based electrode during an electrochemical cycle. These advanced techniques are indispensable for designing more robust and efficient materials for next-generation technologies. acs.org
Table 2: In situ and Operando Techniques for Studying Dynamic Processes in As4S3
| Technique | Dynamic Process Studied | Potential Application for As4S3 |
|---|---|---|
| In situ X-ray Diffraction (XRD) | Phase transitions, crystal growth, reactions | Monitoring structural changes during thermal annealing or chemical vapor deposition. |
| In situ Transmission Electron Microscopy (TEM) | Nanoparticle growth, defect dynamics, phase changes | Visualizing atomic-scale transformations during heating or electron beam irradiation. |
| Operando Raman Spectroscopy | Electrochemical reactions, catalytic processes | Tracking changes in molecular bonding during the operation of an As4S3-based sensor or battery. |
| Operando X-ray Photoelectron Spectroscopy (XPS) | Surface chemical state changes, interfacial reactions | Investigating the evolution of the surface chemistry of an As4S3 thin film in a functional device. |
Development of Machine Learning and AI-Driven Approaches for Material Design and Property Prediction
Table 3: Machine Learning Models for As4S3 Material Design
| Machine Learning Model | Application | Predicted Property |
|---|---|---|
| Artificial Neural Networks (ANN) | Predicting the properties of new compositions | Electronic band gap, refractive index, hardness. researchgate.net |
| Support Vector Machines (SVM) | Classifying materials based on their properties | Identifying stable vs. unstable crystal structures. |
| Random Forest | Identifying key descriptors for material properties | Determining the most influential compositional or structural features on performance. |
| Generative Adversarial Networks (GAN) | Proposing novel material structures | Generating new, stable crystal structures of As4S3 derivatives. cardiff.ac.uk |
Exploration of Quantum Phenomena and Exotic States in As4S3 Nanostructures
As the dimensions of materials shrink to the nanoscale, quantum mechanical effects become increasingly prominent. pageplace.de The confinement of electrons within nanostructures can lead to the emergence of novel electronic and optical properties that are not observed in the bulk material. mdpi.com The exploration of quantum phenomena in this compound nanostructures, such as quantum dots, nanowires, and thin films, is a promising avenue for future research. researchgate.net
For instance, quantum dots of As4S3 could exhibit size-tunable fluorescence, making them attractive for applications in bioimaging and optoelectronics. Similarly, the one-dimensional confinement in As4S3 nanowires could lead to enhanced electrical conductivity along the wire axis. The study of these quantum effects is not only of fundamental scientific interest but could also pave the way for the development of new quantum devices. researchgate.netmdpi.com
Table 4: Quantum Phenomena in As4S3 Nanostructures
| Nanostructure | Dimensionality | Expected Quantum Phenomenon | Potential Application |
|---|---|---|---|
| Quantum Dots | 0D | Quantum confinement, size-tunable photoluminescence | Bio-labels, LEDs, quantum computing. |
| Nanowires | 1D | Ballistic transport, quantized conductance | Interconnects, field-effect transistors, sensors. |
| Quantum Wells | 2D | Intersubband transitions, quantum Hall effect | Lasers, photodetectors, high-electron-mobility transistors. |
Unveiling Novel As4S3 Derivatives and Isomers for Advanced Material Science Applications
The chemical versatility of the arsenic-sulfur system allows for the existence of a wide range of compounds with different stoichiometries and structures. Beyond the well-known phases, there is significant potential for the discovery of novel this compound derivatives and isomers with unique properties.
Future research will focus on the synthesis and characterization of new materials based on the As4S3 framework. This could involve the substitution of arsenic or sulfur with other elements to tune the electronic and optical properties. For example, substituting selenium for sulfur could lead to materials with a smaller band gap, which could be beneficial for infrared applications. mdpi.com Furthermore, theoretical calculations can guide the search for new, stable isomers of As4S3 with different atomic arrangements, potentially leading to materials with novel functionalities. uni-regensburg.de The exploration of this expanded chemical space is expected to yield a new generation of advanced materials for a variety of applications.
Table 5: Potential As4S3 Derivatives and Isomers
| Modification | Example Compound | Potential Property Change | Potential Application |
|---|---|---|---|
| Elemental Substitution (Anion) | As4S(3-x)Sex | Tunable band gap, modified refractive index | Infrared optics, phase-change memory. |
| Elemental Substitution (Cation) | (As(1-x)Px)4S3 | Altered molecular structure and stability | Non-linear optics, catalysis. |
| Structural Isomerism | Cage vs. ring structures | Different electronic and vibrational properties | Molecular electronics, energy storage. |
| Functionalization | Organic ligand-capped As4S3 nanoparticles | Improved processability, surface reactivity | Hybrid organic-inorganic devices, sensors. |
Q & A
Q. What are the optimal synthetic routes for tetraarsenic trisulfide (As₄S₃), and how can its purity be validated?
Methodological Answer: As₄S₃ can be synthesized via solid-state reactions between stoichiometric arsenic and sulfur under inert atmospheres (e.g., argon). Post-synthesis, purity is validated using X-ray diffraction (XRD) to confirm crystallinity and energy-dispersive X-ray spectroscopy (EDS) for elemental composition. For trace impurities, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Gas chromatography (GC) with flame ionization detection, as demonstrated for trisulfide quantification in garlic oil , can be adapted for volatile byproduct analysis.
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of As₄S₃?
Methodological Answer: Raman spectroscopy identifies vibrational modes of As–S bonds, while X-ray photoelectron spectroscopy (XPS) clarifies oxidation states. Density functional theory (DFT) simulations align with experimental data to predict electronic band structures. For bulk properties, thermogravimetric analysis (TGA) assesses thermal stability, and UV-Vis-NIR spectroscopy evaluates optical bandgaps. Reference structural databases (e.g., InChI identifiers ) ensure consistency in reporting.
Q. How can researchers assess the toxicity profile of As₄S₃ in biological systems?
Methodological Answer: Use in vitro models (e.g., HT-29 colon cancer cells ) to measure cytotoxicity via MTT assays. For in vivo studies, administer As₄S₃ to rodent models and monitor arsenic bioaccumulation using atomic absorption spectroscopy (AAS). Include controls with known arsenic compounds (e.g., As₂O₃ ) to contextualize toxicity. Ethical guidelines mandate dose-response validation and institutional review board approval .
Advanced Research Questions
Q. What molecular mechanisms underlie As₄S₃’s interaction with cellular microtubules, and how do they compare to organic trisulfides like diallyl trisulfide (DATS)?
Methodological Answer: Conduct immunofluorescence microscopy to visualize microtubule disassembly in cancer cells treated with As₄S₃. Compare kinetics with DATS-induced effects . Use cysteine analogs (e.g., glutathione) to test if sulfhydryl group binding drives toxicity, as seen in organic trisulfides . Proteomic profiling (e.g., LC-MS/MS) identifies specific tubulin isoforms targeted.
Q. How do contradictory data on As₄S₃’s stability in environmental matrices arise, and what methodologies resolve these discrepancies?
Methodological Answer: Variability may stem from pH-dependent solubility or redox conditions. Employ controlled experiments with varying O₂ levels and pH buffers, monitoring degradation via HPLC-ICP-MS. Triangulate results with computational models (e.g., Pourbaix diagrams) to predict stability fields . Cross-validate findings using synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy .
Q. What strategies enable comparative efficacy studies between As₄S₃ and other arsenic sulfides (e.g., realgar [As₄S₄]) in cancer therapy?
Methodological Answer: Design parallel in vitro assays using identical cell lines (e.g., APL cells ) to compare apoptosis induction (flow cytometry) and IC₅₀ values. For in vivo comparisons, use xenograft models with pharmacokinetic profiling (e.g., plasma half-life via LC-MS). Meta-analyses of transcriptomic datasets (RNA-seq) can highlight compound-specific pathways .
Q. Can As₄S₃ be engineered for photovoltaic applications, given the success of antimony trisulfide (Sb₂S₃) in solar cells?
Methodological Answer: Fabricate thin-film As₄S₃ layers via chemical vapor deposition (CVD) and evaluate photoconductivity using hall-effect measurements. Compare bandgap tunability with Sb₂S₃ . Pair with hole-transport layers (e.g., Spiro-OMeTAD) in prototype solar cells, assessing efficiency under AM1.5G illumination. DFT simulations optimize interface energetics .
Methodological Best Practices
- Data Contradiction Analysis : Apply HCA (hierarchical clustering) and PCA (principal component analysis) to isolate variables affecting experimental outcomes, as demonstrated in trisulfide authentication studies .
- Ethical Reporting : Adhere to journal guidelines (e.g., Carcinogenesis ) for cell cycle data visualization, ensuring axis labels and statistical significance (e.g., Dunnett’s test) are clearly annotated .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling (e.g., QSPR ) to accelerate material discovery while minimizing hazardous trial-and-error approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
